Br-PEG3-C2-Boc

PROTAC synthesis Modular conjugation Reaction orthogonality

Br-PEG3-C2-Boc (CAS: 782475-37-0) is a monodisperse polyethylene glycol (PEG)-based heterobifunctional linker, belonging to the class of PEGylated alkyl/ether linkers. The compound comprises a bromide (Br) leaving group at one terminus for nucleophilic substitution and a tert-butyloxycarbonyl (Boc)-protected carboxyl group at the opposite terminus for controlled deprotection and subsequent conjugation.

Molecular Formula C13H25BrO5
Molecular Weight 341.24 g/mol
CAS No. 782475-37-0
Cat. No. B606396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBr-PEG3-C2-Boc
CAS782475-37-0
SynonymsBromo-PEG3-t-butyl ester
Molecular FormulaC13H25BrO5
Molecular Weight341.24 g/mol
Structural Identifiers
InChIInChI=1S/C13H25BrO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11H2,1-3H3
InChIKeyISAHSVMMFPHXFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Br-PEG3-C2-Boc (CAS 782475-37-0) PROTAC Linker: Specifications and Procurement Overview


Br-PEG3-C2-Boc (CAS: 782475-37-0) is a monodisperse polyethylene glycol (PEG)-based heterobifunctional linker, belonging to the class of PEGylated alkyl/ether linkers . The compound comprises a bromide (Br) leaving group at one terminus for nucleophilic substitution and a tert-butyloxycarbonyl (Boc)-protected carboxyl group at the opposite terminus for controlled deprotection and subsequent conjugation . With a molecular formula of C13H25BrO5, a molecular weight of 341.24 g/mol, and a predicted density of 1.223 g/cm³, it serves as a modular building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .

Why Generic PEG Linker Substitution Fails in PROTAC Campaigns: The Case for Br-PEG3-C2-Boc Specificity


Generic substitution of PEG linkers in PROTAC design cannot be performed indiscriminately, as the length and composition of the linker critically influence the formation of the ternary complex and subsequent degradation efficiency [1]. The specific terminal functionality of Br-PEG3-C2-Boc—namely the orthogonal bromide and Boc-protected acid—enables a precise, modular, and sequential synthetic strategy that is not universally replicated by in-class compounds bearing alternative reactive handles or protecting groups [2]. Furthermore, the discrete three-unit PEG chain (PEG3) of this compound represents a specific spacer length that, when altered even by a single ethylene glycol unit, can lead to suboptimal intramolecular distances, thereby reducing degradation potency (DC50) and increasing the risk of experimental failure in structure-activity relationship (SAR) campaigns [3].

Br-PEG3-C2-Boc Quantitative Differentiation: Evidence-Based Selection Guide


Orthogonal Reactivity of Br-PEG3-C2-Boc vs. Amino- and Acid-Functionalized Analogs in Stepwise Synthesis

Unlike amino-terminated analogs (e.g., NH2-PEG3-C2-Boc) which risk self-coupling under carbodiimide activation, Br-PEG3-C2-Boc provides absolute orthogonality in sequential PROTAC assembly . The bromide terminus is a superior leaving group (SN2 reactivity) for alkylation of phenols or thiols under basic conditions, while the Boc-protected acid remains entirely inert, eliminating the need for temporary protection strategies [1].

PROTAC synthesis Modular conjugation Reaction orthogonality

Aqueous Solubility Enhancement: PEG3 vs. Alkyl Chain Linkers in PROTAC Formulation

The hydrophilic PEG3 spacer in Br-PEG3-C2-Boc enhances aqueous solubility relative to alkyl-chain linkers of comparable length . While quantitative solubility data for Br-PEG3-C2-Boc itself is limited to DMSO solubility (≥100 mg/mL), class-level inference from PROTAC linker SAR studies indicates that PEG-based linkers reduce the risk of hydrophobic collapse and aggregation during ternary complex formation [1].

PROTAC solubility Linker design Physicochemical properties

PEG3 Linker Length: Optimizing Inter-Ligand Distance for Efficient Ternary Complex Formation

Systematic variation of PEG linker length dramatically influences PROTAC degradation potency. A 2026 study of Retro-2-based PROTACs demonstrated that GSPT1 degradation is directly dependent on the length of the flexible PEG chain linker, with PEG2 and PEG4 variants exhibiting distinct degradation profiles [1]. Similarly, AURKA-targeting PROTACs achieved potent degradation (DC50 3.9 nM, Dmax 89%) with optimized PEG linker attachment, and a functional degrader was identified with a linker as short as 2 PEG units [2].

PROTAC optimization Linker length SAR DC50

Boc Protection Strategy: Enhanced Synthetic Stability vs. Free Acid Analogs

The Boc-protected carboxyl group in Br-PEG3-C2-Boc confers stability during nucleophilic substitution at the bromide terminus, preventing premature deprotection or self-reactivity that plagues free acid analogs . Boc protection improves handling and storage stability under ambient synthetic conditions, enabling longer shelf life and consistent reactivity across multiple synthetic campaigns .

PROTAC synthesis Protecting group strategy Carboxyl activation

Monodisperse PEG3 Backbone: Batch-to-Batch Reproducibility vs. Polydisperse PEG Mixtures

Br-PEG3-C2-Boc is a monodisperse PEG derivative with a defined molecular weight (341.24 g/mol) and discrete chain length (three ethylene oxide units), in contrast to polydisperse PEG mixtures that contain variable chain-length distributions . This monodispersity ensures reproducible batch-to-batch linker length, which is critical for consistent SAR studies and regulatory analytical validation [1].

PROTAC quality control Linker purity SAR reproducibility

Br-PEG3-C2-Boc Application Scenarios: Where This Linker Delivers Proven Value


Modular PROTAC Library Synthesis Requiring Orthogonal Stepwise Conjugation

For laboratories conducting systematic linker-length SAR studies, Br-PEG3-C2-Boc enables sequential, orthogonal conjugation: first, alkylation of a warhead (e.g., phenol-containing kinase inhibitor) at the bromide terminus under basic conditions; second, acidic Boc deprotection followed by amide coupling to an E3 ligase ligand (e.g., VHL or CRBN recruiters) . This two-step, protection-free workflow minimizes purification steps and increases library throughput compared to analogs requiring temporary orthogonal protection [1].

Optimization of Inter-Ligand Distance in Ternary Complex Formation

In PROTAC campaigns where target protein and E3 ligase binding pockets are separated by an intermediate distance, the PEG3 spacer (~10.5 Å contour length) provides a critical screening point between the more commonly used PEG2 (~7 Å) and PEG4 (~14 Å) linkers . Empirical evidence from AURKA and GSPT1 degrader programs demonstrates that PEG linker length optimization directly impacts degradation potency (DC50), and the PEG3 variant expands the accessible conformational space for productive ubiquitination [1] [2].

Aqueous-Soluble PROTAC Development for Cellular Degradation Assays

When developing PROTACs for targets where warhead hydrophobicity threatens to induce aggregation or precipitation in cellular media, the hydrophilic PEG3 spacer in Br-PEG3-C2-Boc enhances overall conjugate solubility . This solubility benefit, confirmed by DMSO solubility of ≥100 mg/mL (293.05 mM) for the linker itself, translates to more reliable dose-response curves and reduced false negatives in degradation assays [1].

Multi-Gram Scale-Up and Industrial PROTAC Manufacturing

For contract research organizations (CROs) and pharmaceutical development teams scaling PROTAC candidates from milligram to gram quantities, Br-PEG3-C2-Boc offers advantages in both supply chain consistency and synthetic robustness . The compound is commercially available in gram-to-kilogram scale with ≥95% purity, and the monodisperse nature of the PEG3 backbone ensures consistent linker length across manufacturing batches, a critical requirement for regulatory analytical validation and reproducible PK studies [1].

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